molecular formula C8H6BrN3S B1438901 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine CAS No. 1153976-85-2

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1438901
CAS No.: 1153976-85-2
M. Wt: 256.12 g/mol
InChI Key: NMTGWXGNMOHUOO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring provides a versatile platform for further functionalization and exploration in various research areas.

Biological Activity

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, are known for their broad spectrum of biological activities. They exhibit properties such as antimicrobial, anticancer, antihypertensive, and anti-inflammatory effects. The structural variations in these compounds greatly influence their biological efficacy and mechanism of action .

Anticancer Activity

Numerous studies have reported the anticancer properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest:

  • Cell Lines Tested : Significant activity has been observed against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • IC50 Values : Some derivatives show low IC50 values indicating high potency. For example, a related compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis induction
4iHepG22.32Cell cycle arrest at G2/M phase
4dNUGC0.028Apoptotic pathway activation

Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties. The interaction with bacterial enzymes is a common mechanism through which these compounds exert their effects:

  • Mechanism : Inhibition of biosynthesis of essential bacterial components leads to cell death.
  • Broad Spectrum : Active against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Substituents on the aromatic ring can enhance or diminish activity:

  • Bromine Substitution : The presence of bromine at the para position has been associated with increased cytotoxicity against cancer cells .
  • Electronegativity Effects : Variations in substituents' electronegativity affect the overall biological activity; compounds with electron-withdrawing groups generally show enhanced potency .

Table 2: Influence of Substituents on Biological Activity

SubstituentActivity TypeEffect on Potency
4-BromophenylAnticancerIncreased potency
Electron-withdrawing groupsAntimicrobialEnhanced activity

Case Studies

Several case studies have highlighted the effectiveness of this compound and its analogs:

  • In Vivo Studies : A study demonstrated the targeting ability of a related compound in tumor-bearing mice models, confirming its potential for selective anticancer therapy .
  • Combination Therapies : Research indicates that combining thiadiazole derivatives with other therapeutic agents may enhance efficacy and reduce toxicity through synergistic effects .

Properties

IUPAC Name

3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTGWXGNMOHUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656168
Record name 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153976-85-2
Record name 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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